molecular formula C10H13Cl2N3 B1394549 N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride CAS No. 1227954-77-9

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride

Cat. No.: B1394549
CAS No.: 1227954-77-9
M. Wt: 246.13 g/mol
InChI Key: SWKGTRDZOXYLDQ-UHFFFAOYSA-N
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Description

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethyl acetate, and may require the use of a catalyst or a base to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The process may be scaled up using batch or continuous flow reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines. These products can have different physical and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroimidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride is unique due to the presence of the chloro group and the dimethylamine moiety, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications, including drug development and organic synthesis .

Properties

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKGTRDZOXYLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C2N1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-77-9
Record name Imidazo[1,2-a]pyridine-3-methanamine, 6-chloro-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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